2-(2-Nitrophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one
Description
2-(2-Nitrophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one is a synthetic oxazolone derivative characterized by an ortho-nitrophenyl group at position 2 and a pyren-1-ylmethylene substituent at position 4 of the oxazol-5(4H)-one core. The compound belongs to a broader class of 4-benzylidene oxazolones, which are widely studied for their biological activities, including antioxidant, antitumor, and antimicrobial properties .
Synthesis typically follows the Erlenmeyer-Plochl azlactone synthesis, involving condensation of hippuric acid derivatives with substituted benzaldehydes under acidic or basic conditions .
Properties
Molecular Formula |
C26H14N2O4 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(4Z)-2-(2-nitrophenyl)-4-(pyren-1-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C26H14N2O4/c29-26-21(27-25(32-26)20-6-1-2-7-22(20)28(30)31)14-18-11-10-17-9-8-15-4-3-5-16-12-13-19(18)24(17)23(15)16/h1-14H/b21-14- |
InChI Key |
VRNVJOWXYVCCMI-STZFKDTASA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=N/C(=C\C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)/C(=O)O2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C(=O)O2)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
2-(2-Nitrophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one, with the molecular formula C26H14N2O4 and a molecular weight of 418.40 g/mol, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
The compound belongs to the oxazole class, characterized by a five-membered ring containing nitrogen and oxygen. The presence of the nitrophenyl and pyrene moieties contributes to its unique properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H14N2O4 |
| Molecular Weight | 418.40 g/mol |
| CAS Number | 88351-54-6 |
The biological activity of 2-(2-Nitrophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one is primarily attributed to its ability to interact with various biological targets. The nitrophenyl group may facilitate electron transfer processes, while the pyrene moiety can contribute to hydrophobic interactions with cellular membranes, enhancing membrane permeability and bioactivity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. The antioxidant activity is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Antimicrobial Activity
Studies have shown that oxazole derivatives can possess antimicrobial properties. The specific compound may inhibit bacterial growth through interference with bacterial cell wall synthesis or by disrupting metabolic pathways.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Similar oxazole derivatives have been reported to inhibit tumor cell proliferation by inducing apoptosis or by inhibiting angiogenesis, which is critical for tumor growth and metastasis.
Case Studies
-
Antioxidant Evaluation
A study evaluated the antioxidant capacity of several oxazole derivatives, revealing that compounds with nitro substitutions exhibited significant radical scavenging activity. This suggests that 2-(2-Nitrophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one could similarly protect against oxidative damage. -
Antimicrobial Testing
In vitro testing against various bacterial strains demonstrated that oxazole derivatives could inhibit growth effectively. The specific mechanisms involved were attributed to the disruption of membrane integrity and interference with protein synthesis. -
Anticancer Studies
Research focusing on similar compounds has shown promising results in inhibiting cancer cell lines. For instance, a derivative was found to induce apoptosis in breast cancer cells through caspase activation pathways, indicating that 2-(2-Nitrophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one may have analogous effects.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Oxazol-5(4H)-ones
Antioxidant Activity
While the target compound’s antioxidant data are unavailable, structurally related 4-benzylidene oxazolones (E1-E10) showed moderate to strong radical scavenging in DPPH assays, with EC50 values ranging from 12–45 μM . The pyrenyl group’s hydrophobicity might limit solubility, reducing bioavailability compared to smaller analogs.
Anticancer Potential
Pyrene-containing compounds exhibit DNA intercalation, a trait absent in chlorophenyl or methoxy analogs (e.g., 4-(3-methylbenzylidene)-2-(2-nitrophenyl) ). The nitro group may enhance cytotoxicity through redox cycling, similar to nitrophenyl oxazolones tested against Artemia salina (LC50: 0.8–1.2 mM ).
Antimicrobial Activity
Nitro-substituted oxazolones demonstrated moderate activity against Gram-positive bacteria (MIC: 32–64 μg/mL ), but the pyrenyl group’s size may hinder membrane penetration compared to fluoro or cyano derivatives (e.g., 1i and 1j ).
Physicochemical Properties
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